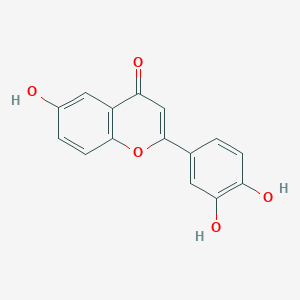

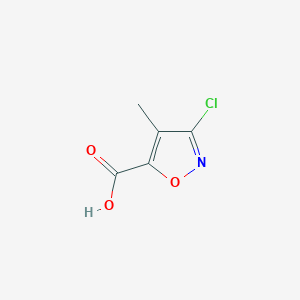

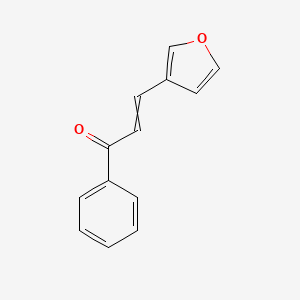

2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)-

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives involves hydroarylation of the carbon–carbon double bond using Brønsted superacid TfOH. These derivatives have demonstrated good antimicrobial activity against yeast-like fungi, including Candida albicans . Further exploration of their antibacterial and antifungal potential could lead to novel therapeutic agents.

Cytotoxic Effects in Cancer Research

Chalcones derived from this compound have been investigated for their cytotoxic effects. Notably, they exhibit varying levels of cytotoxicity against lung carcinoma cells . Understanding the underlying mechanisms and optimizing their structure could pave the way for targeted cancer therapies.

Biosensor and Biofuel Cell Applications

Furan-3-boronic acid, a derivative of this compound, has been utilized in the fabrication of an amperometric biosensor and a biofuel cell for uric acid detection. The chitosan uricase-poly(furan-3-boronic acid)-Pd nanoparticles system shows promise for bioanalytical applications .

Furan Platform Chemicals

The compound contributes to the furan platform chemicals (FPCs) family. FPCs, such as furfural and 5-hydroxymethylfurfural, are directly derived from biomass. These chemicals serve as building blocks for sustainable materials, including bioplastics and biofuels. Additionally, 2,5-furandicarboxylic acid, another FPC, has potential applications beyond the lab scale .

Safety and Hazards

Mécanisme D'action

Target of Action

Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cellular signaling, gene expression, or enzymatic activity, depending on the specific target.

Biochemical Pathways

These could potentially include pathways related to neurotransmission, inflammation, cell proliferation, and more .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Propriétés

IUPAC Name |

3-(furan-3-yl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-13(12-4-2-1-3-5-12)7-6-11-8-9-15-10-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXYNCIHDTYDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390916 | |

| Record name | 2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |

CAS RN |

343571-17-5 | |

| Record name | 2-Propen-1-one, 3-(3-furanyl)-1-phenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-2-fluoro-6-(trifluoromethyl)phenyl]methanamine](/img/structure/B3031354.png)

![3,3,4-Trifluoro-4-(heptafluoropropoxy)tricyclo[4.2.1.0~2,5~]non-7-ene](/img/structure/B3031359.png)